molecular formula C7H15NO2 B12556563 N-Methyl-N-(propoxymethyl)acetamide CAS No. 142073-29-8

N-Methyl-N-(propoxymethyl)acetamide

Cat. No.: B12556563
CAS No.: 142073-29-8
M. Wt: 145.20 g/mol
InChI Key: ZZOLYFIMWLTPEB-UHFFFAOYSA-N
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Description

N-Methyl-N-(propoxymethyl)acetamide is a tertiary acetamide derivative characterized by a methyl group and a propoxymethyl group attached to the nitrogen atom. Such compounds are typically synthesized via alkylation or transesterification reactions and find applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

142073-29-8

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-methyl-N-(propoxymethyl)acetamide

InChI

InChI=1S/C7H15NO2/c1-4-5-10-6-8(3)7(2)9/h4-6H2,1-3H3

InChI Key

ZZOLYFIMWLTPEB-UHFFFAOYSA-N

Canonical SMILES

CCCOCN(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(propoxymethyl)acetamide typically involves the reaction of N-methylacetamide with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the nitrogen atom on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(propoxymethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-Methyl-N-(propoxymethyl)amine.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(propoxymethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-(propoxymethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations

Key structural differences among analogs lie in the substituents on the nitrogen atom, which influence reactivity, solubility, and biological activity:

Compound Name Substituents on Nitrogen Key Structural Feature Reference
N-Methyl-N-(trimethoxysilylmethyl)acetamide Trimethoxysilylmethyl, Methyl Hydrolytically stable Si-O bonds
N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM5) 1-Methyl-4-pyrrolidino-2-butynyl Alkyne-pyrrolidine hybrid
N-Methyl-N-(2-methylphenyl)acetamide 2-Methylphenyl, Methyl Aromatic substitution
N-Methyl-N-(2-propylheptyl)acetamide 2-Propylheptyl, Methyl Branched alkyl chain

Propoxymethyl Group Significance : The propoxymethyl group in the target compound likely enhances solubility in organic solvents compared to analogs with aromatic or bulky substituents.

Pharmacological Activity
  • Antidiabetic Potential: Analogs like N-methyl-N-[4-[2-acetoxymethyl-1-pyrrolidyl]-2-butynyl]-acetamide show moderate toxicity (LD₅₀ 41 mg/kg, Toxicity Class 2) .
Toxicity Profiles
Compound Name LD₅₀ (mg/kg) Toxicity Class Key Risk Reference
N-Methyl-N-[4-[2-acetoxymethyl-1-pyrrolidyl]-2-butynyl]-acetamide 41 2 (Moderate) Potential carcinogenicity (predicted)
Dimethyl Acetamide (DMAC) 3,460 4 (Low) Hepatotoxicity, developmental effects

Target Compound Implications : Propoxymethyl substitution may reduce acute toxicity compared to pyrrolidine/alkyne-containing analogs but requires empirical validation.

Tables for Comparative Analysis

Table 1: Physicochemical Properties

Compound Name Molecular Weight Solubility (Predicted) Key Application
N-Methyl-N-(propoxymethyl)acetamide ~159.22 High in organics Solvent/Intermediate
N-Methyl-N-(trimethoxysilylmethyl)acetamide 221.34 Hydrolytically stable Silicon-based materials
N-Methyl-N-(2-propylheptyl)acetamide 227.36 Low polarity Agrochemical solvent

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